molecular formula C18H19FN6O2S B2367926 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013756-89-2

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

カタログ番号: B2367926
CAS番号: 1013756-89-2
分子量: 402.45
InChIキー: JNROGUHXIPRCNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based compound featuring a piperazine moiety sulfonylated at the 4-position with a 3-fluorophenyl group and substituted at the 6-position with a 3-methylpyrazole. The sulfonyl-piperazine-pyridazine core is a common scaffold in medicinal chemistry, often associated with diverse biological activities, including anti-inflammatory, anti-viral, and anti-bacterial properties . The 3-methylpyrazole substituent may contribute to solubility and steric interactions.

特性

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-14-7-8-25(22-14)18-6-5-17(20-21-18)23-9-11-24(12-10-23)28(26,27)16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNROGUHXIPRCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H17FN6O2S
  • Molecular Weight : 376.41 g/mol
  • CAS Number : 1021055-36-6

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors implicated in neurodegenerative diseases and cancer. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Inhibition of Monoamine Oxidase (MAO)

Research indicates that related compounds exhibit selective inhibition of MAO-A and MAO-B. For instance, derivatives similar to our compound demonstrated IC50 values as low as 1.57 µM for MAO-A and 4.19 µM for MAO-B, indicating strong inhibitory effects that could be leveraged for treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

ActivityResultReference
MAO-A InhibitionIC50 = 1.57 µM
MAO-B InhibitionIC50 = 4.19 µM
Selectivity Index (MAO-B)SI = 120.8
Cytotoxicity (L929 Cells)IC50 = 120.6 µM (non-cytotoxic)

Case Studies

  • Neurodegenerative Disorders : In a study evaluating the effects of similar pyridazine derivatives on neurodegeneration, compounds were found to be reversible and competitive inhibitors of MAO-B, suggesting their potential utility in managing Parkinson's disease symptoms .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using L929 fibroblast cells, where the tested compounds showed varying degrees of cytotoxicity. Notably, one derivative exhibited no cytotoxic effects at concentrations below 100 µM, highlighting its potential as a safer therapeutic option .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine to other pyridazine derivatives highlight key differences in substituents and their implications for physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituent on Piperazine Sulfonyl/Ketone Pyridazine Substituent Molecular Formula (Approx.) Molecular Weight (g/mol) Key Notes
Target Compound : 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-fluorophenyl sulfonyl 3-methylpyrazole C₁₈H₁₈FN₆O₂S ~419.4 Electron-withdrawing 3-F may enhance metabolic stability and target affinity .
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-difluorophenyl sulfonyl 3-methylpyrazole C₁₈H₁₇F₂N₆O₂S ~421.4 Increased fluorine substitution may alter lipophilicity and binding kinetics .
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-chlorophenyl sulfonyl 3-methylpyrazole C₁₈H₁₉ClN₆O₂S 418.9 Chlorine’s larger atomic radius and polarizability may influence hydrophobic interactions .
{4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone 3-(trifluoromethyl)phenyl ketone 3-methylpyrazole C₂₀H₁₉F₃N₆O ~440.4 Ketone group replaces sulfonyl, potentially reducing hydrogen-bonding capacity .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-chlorophenoxy)propyl Chlorine at pyridazine C3 C₁₈H₂₁Cl₂N₅O ~410.3 Phenoxypropyl chain may improve membrane permeability; anti-bacterial activity reported .

Key Observations:

Sulfonyl vs.

Halogen Substituent Effects :

  • Fluorine (3-F in target, 2,4-diF in ) increases electron-withdrawing effects, improving stability and possibly modulating enzyme inhibition .
  • Chlorine (3-Cl in ) offers greater hydrophobicity, favoring interactions with lipophilic protein pockets .

Biological Activity :

  • While specific data for the target compound are unavailable, structurally related pyridazine-piperazine derivatives demonstrate anti-bacterial, anti-viral, and anti-platelet aggregation activities .
  • The 3-methylpyrazole moiety, common across all compounds, likely contributes to π-π stacking or van der Waals interactions in biological targets.

Synthetic Accessibility :

  • Analogs like and are synthesized via nucleophilic substitution on dichloropyridazine, suggesting feasible routes for the target compound’s production .

準備方法

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • Pyridazine core with substituents at positions 3 and 6.
  • Sulfonylated piperazine (4-(3-fluorophenylsulfonyl)piperazine) and 3-methylpyrazole as nucleophilic partners.

Key intermediates include:

  • 3,6-Dichloropyridazine (or 3-chloro-6-(3-methylpyrazol-1-yl)pyridazine).
  • 4-(3-Fluorophenylsulfonyl)piperazine.

Synthetic Pathways

Sequential Nucleophilic Aromatic Substitution (SNAr)

This two-step approach leverages the reactivity of chloropyridazine intermediates.

Step 1: Synthesis of 6-(3-Methyl-1H-pyrazol-1-yl)-3-chloropyridazine

Procedure :

  • Starting material : 3,6-Dichloropyridazine reacts with 3-methyl-1H-pyrazole in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base.
  • Conditions : 80°C for 18 hours under nitrogen.
  • Mechanism : SNAr at position 6, favored by electron-withdrawing effects of the pyridazine ring.

Key Data :

Parameter Value
Yield ~70–85% (estimated)
Characterization ESI-MS: m/z 221 [M+H]⁺

Pyridazinone Chlorination Pathway

An alternative route starts from pyridazinone precursors.

Step 1: Synthesis of 6-(3-Methylpyrazol-1-yl)pyridazin-3(2H)-one

Procedure :

  • Cyclocondensation of 1,4-diketones with hydrazine hydrate.
  • Functionalization via nucleophilic substitution with 3-methylpyrazole.
Step 2: Chlorination and Piperazine Coupling

Procedure :

  • Chlorination : Treat pyridazinone with phosphorus oxychloride (POCl₃) to form 3-chloro-6-(3-methylpyrazol-1-yl)pyridazine.
  • Piperazine Coupling : Follows the same protocol as Section 2.1, Step 2.

Key Data :

Parameter Value
Yield (Chlorination) 85–90%

Optimization and Challenges

  • Regioselectivity : Position 6 of pyridazine is more reactive toward SNAr due to electronic effects.
  • Sulfonylation Control : Mono-sulfonylation of piperazine requires stoichiometric precision.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Piperazine sulfonylation : React 3-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated piperazine intermediate .

Pyridazine functionalization : Couple the intermediate with 3-methyl-1H-pyrazole via nucleophilic aromatic substitution (SNAr) at the 6-position of pyridazine. Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to enhance reactivity .

Optimization : Apply Design of Experiments (DOE) to optimize yield and purity. Key factors include solvent choice, temperature, stoichiometry, and reaction time. Statistical tools like ANOVA can identify critical variables . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and purity. The fluorophenyl group shows distinct splitting patterns due to ¹⁹F coupling .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for sulfonyl and pyrazole moieties .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group). Crystallization in ethanol/water mixtures often yields suitable single crystals .

Advanced: How can researchers design experiments to evaluate the compound's bioactivity against bacterial and viral targets?

Answer:

  • In vitro assays :
    • Antibacterial : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics .
    • Antiviral : Use plaque reduction assays (e.g., against influenza A) with cytopathic effect (CPE) scoring. Test at varying concentrations (1–100 µM) and measure IC₅₀ values .
  • Mechanistic studies : Employ fluorescence-based assays to evaluate inhibition of viral entry proteins or bacterial efflux pumps .

Advanced: What strategies address contradictions in bioactivity data across studies?

Answer:

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate activity trends .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or viral polymerases. Compare results with experimental IC₅₀ values .
  • Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed cell lines, identical assay durations) to rule out methodological variability .

Advanced: How to apply computational modeling in designing derivatives with enhanced properties?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the pyridazine ring .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with SARS-CoV-2 main protease) to prioritize derivatives with stable binding poses .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure adequate airflow to mitigate inhalation risks from fine powders .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incinerate organic waste .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives to improve pharmacological profiles?

Answer:

  • Substituent variation : Replace the 3-methyl group on pyrazole with bulkier groups (e.g., cyclopropyl) to enhance steric hindrance and selectivity .
  • In silico SAR : Train machine learning models (e.g., random forest) on bioactivity datasets to identify critical molecular descriptors (e.g., polar surface area, rotatable bonds) .
  • Crystallographic data : Compare hydrogen-bonding patterns of active vs. inactive analogs to guide modifications .

Advanced: What statistical methods optimize reaction yields and purity during synthesis?

Answer:

  • Factorial design : Use 2³ factorial experiments to test temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd/C vs. CuI). Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time and yield) to pinpoint optimal conditions .
  • Process control : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation and adjust parameters dynamically .

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